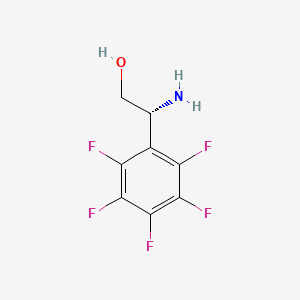

(r)-2-Amino-2-(perfluorophenyl)ethan-1-ol

Beschreibung

Significance of Stereochemistry in Modern Synthetic Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms within molecules, is fundamental to understanding and manipulating chemical and biological systems. researchgate.net Many organic molecules can exist as stereoisomers, which have the same molecular formula and connectivity but differ in the spatial orientation of their atoms. A key concept in stereochemistry is chirality, a geometric property where a molecule is non-superimposable on its mirror image, much like a pair of hands. rsc.org These non-superimposable mirror images are known as enantiomers.

The significance of stereochemistry is most evident in biology, where enzymes, receptors, and other biomolecules are themselves chiral. This chirality dictates that they often interact differently with the two enantiomers of a given molecule. One enantiomer of a drug may elicit a desired therapeutic effect, while the other could be inactive or, in some infamous cases, harmful. The thalidomide (B1683933) tragedy serves as a stark reminder of this principle. rsc.org Consequently, the ability to selectively synthesize a single enantiomer, a process known as asymmetric synthesis, is a critical objective in modern organic chemistry, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov

Overview of Chiral Amino Alcohols as Versatile Building Blocks and Catalysts

Chiral 1,2-amino alcohols are a privileged class of organic compounds characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms, with at least one of these carbons being a stereocenter. This bifunctional nature makes them exceptionally versatile scaffolds in organic synthesis. nih.gov They are widely found in natural products and pharmaceutically active molecules and serve as crucial starting materials, or "building blocks," for the synthesis of more complex chiral molecules. scihorizon.comresearchgate.net

Beyond their role as synthons, chiral amino alcohols are paramount in the field of asymmetric catalysis. researchgate.net They can act as:

Chiral Ligands: By coordinating to a metal center, they create a chiral environment that can direct the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products.

Chiral Auxiliaries: Temporarily attached to a substrate, they guide a chemical transformation to occur stereoselectively. The auxiliary is then removed, leaving behind a chiral product.

Organocatalysts: The amino and hydroxyl groups can act as Brønsted acid and base sites, facilitating reactions without the need for a metal. researchgate.net

The development of new and efficient methods for the synthesis of these valuable compounds remains an active area of research. rsc.orgnih.gov

Table 1: Roles of Chiral Amino Alcohols in Asymmetric Synthesis

| Role | Description | Example Application |

|---|---|---|

| Chiral Building Block | Serves as a stereochemically defined starting material for a larger molecule. | Synthesis of chiral pharmaceuticals and natural products. scihorizon.comresearchgate.net |

| Chiral Ligand | Coordinates to a metal catalyst to create a chiral environment for a reaction. | Asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. researchgate.net |

| Chiral Auxiliary | A temporary chiral group that directs the stereochemistry of a reaction on a substrate. | Diastereoselective alkylation and addition reactions. |

| Organocatalyst | Acts as a metal-free catalyst, using its functional groups to activate substrates. | Asymmetric aldol (B89426) and Mannich reactions. |

Role of Perfluorinated Moieties in Modulating Molecular Properties and Reactivity

Perfluorinated compounds are organofluorine compounds where all carbon-hydrogen bonds have been replaced by carbon-fluorine bonds. The introduction of a perfluorinated moiety, such as a perfluorophenyl (pentafluorophenyl, -C₆F₅) group, can dramatically alter a molecule's physical and chemical properties. This is due to the unique characteristics of the fluorine atom and the C-F bond.

Key effects of perfluorination include:

High Electronegativity: Fluorine is the most electronegative element, making the perfluorophenyl group a very strong electron-withdrawing group. This significantly lowers the electron density of the aromatic ring and influences the acidity and reactivity of adjacent functional groups.

Increased Lipophilicity: While often considered hydrophobic, perfluorinated segments are also lipophobic (oil-repelling), giving rise to unique solubility properties and facilitating "fluorous" chemistry techniques for purification. mdpi.com

Enhanced Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional stability to the molecule. myskinrecipes.com

Steric Effects: The fluorine atom is larger than hydrogen, meaning a perfluorophenyl group is sterically more demanding than a standard phenyl group. mdpi.com

These properties are strategically exploited to fine-tune the characteristics of molecules for specific applications, such as enhancing the metabolic stability of drug candidates or modulating the electronic properties of catalysts and organic materials. researchgate.net

Table 2: Property Modulation by Perfluorophenyl Groups

| Property | Change upon Perfluorination | Consequence |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing. | Modifies acidity/basicity of nearby groups; alters catalyst reactivity. |

| Stability | Increased thermal and chemical stability. | Greater robustness in demanding reaction conditions. myskinrecipes.com |

| Solubility | Unique "fluorous" properties (hydrophobic and lipophobic). | Can be used to simplify purification and catalyst recovery. mdpi.com |

| Biological Activity | Can enhance metabolic stability and binding affinity. | Used in medicinal chemistry to improve drug properties. researchgate.net |

Contextualizing (R)-2-Amino-2-(perfluorophenyl)ethan-1-ol within Contemporary Chemical Research

The compound this compound, also known as (R)-pentafluorophenylglycinol, represents a fascinating convergence of the structural features discussed previously. nih.gov Its molecular structure consists of a chiral 1,2-amino alcohol backbone where the phenyl ring is fully fluorinated. While specific, detailed research on this exact molecule is not extensively published, its potential value in contemporary chemical research can be inferred from the properties of its constituent parts.

The combination of the chiral amino alcohol scaffold with the potent electron-withdrawing and sterically bulky perfluorophenyl group suggests several areas of potential application:

As a Chiral Ligand in Asymmetric Catalysis: The nitrogen and oxygen atoms are ideal for coordinating to metal centers. The perfluorophenyl group would significantly alter the electronic properties of such a ligand compared to its non-fluorinated counterpart. This could lead to catalysts with novel reactivity, selectivity, or stability. The strong electron-withdrawing nature could, for instance, increase the Lewis acidity of a coordinated metal center, potentially enhancing catalytic activity.

As a Chiral Building Block for Pharmaceuticals: Fluorination is a common strategy in medicinal chemistry to block metabolic degradation sites and improve a drug's pharmacokinetic profile. researchgate.net The this compound scaffold could serve as a valuable starting material for synthesizing complex, enantiomerically pure drug candidates with enhanced metabolic stability.

In Materials Science: The incorporation of perfluorinated groups is known to influence the optical and electronic properties of organic molecules. This scaffold could be used to create novel chiral materials with potential applications in electronics and optics.

In essence, this compound stands as a promising but underexplored molecule. Its synthesis and application present a compelling challenge and opportunity for chemists seeking to develop new catalysts, therapeutic agents, and advanced materials by leveraging the powerful interplay between stereochemistry and fluorine chemistry.

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6F5NO |

|---|---|

Molekulargewicht |

227.13 g/mol |

IUPAC-Name |

(2R)-2-amino-2-(2,3,4,5,6-pentafluorophenyl)ethanol |

InChI |

InChI=1S/C8H6F5NO/c9-4-3(2(14)1-15)5(10)7(12)8(13)6(4)11/h2,15H,1,14H2/t2-/m0/s1 |

InChI-Schlüssel |

KQOBAWYLBVACAS-REOHCLBHSA-N |

Isomerische SMILES |

C([C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)O |

Kanonische SMILES |

C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)O |

Herkunft des Produkts |

United States |

Stereoselective Synthetic Methodologies for R 2 Amino 2 Perfluorophenyl Ethan 1 Ol

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like (R)-2-Amino-2-(perfluorophenyl)ethan-1-ol, avoiding the need for chiral resolution of a racemic mixture. These methods establish the desired stereocenter in a controlled manner.

Enantioselective Reduction Strategies

A primary strategy for the synthesis of chiral amino alcohols is the enantioselective reduction of a prochiral precursor, typically an α-amino ketone. This approach is highly convergent and can be achieved through both chemical catalysis and biocatalysis.

The asymmetric reduction of 2-amino-1-(perfluorophenyl)ethanone and its derivatives is a key method for producing this compound. This transformation is often accomplished using chiral catalysts that facilitate the transfer of a hydride from a reducing agent to the ketone in a stereoselective manner.

Ruthenium-based catalysts, particularly those with chiral diamine ligands, have demonstrated high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of unprotected α-amino ketones. scihorizon.com These reactions typically use a hydrogen source like formic acid or isopropanol (B130326) and can achieve excellent enantiomeric excess (>99% ee) and high yields. scihorizon.com Similarly, iridium complexes with chiral ligands such as f-Binaphane have been used for the asymmetric reductive amination of aryl ketones, which can be a pathway to chiral amines and subsequently amino alcohols, showing high activity and enantioselectivities up to 96% ee. dicp.ac.cn Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts generated in situ from chiral amino alcohols. mdpi.com This method is known for its high enantioselectivity in the reduction of various prochiral ketones. mdpi.com

| Catalyst System | Precursor Type | Typical Reducing Agent | Reported Enantioselectivity (ee) | Key Features |

|---|---|---|---|---|

| Ruthenium-Diamine Complexes | α-Amino Ketone HCl Salts | Formic Acid/Triethylamine | >99% | High yields, applicable to unprotected amines. scihorizon.com |

| Iridium-f-Binaphane Complexes | Aryl Ketones (in reductive amination) | H₂ | Up to 96% | High activity and enantioselectivity. dicp.ac.cn |

| Oxazaborolidine (CBS) Catalysts | Prochiral Ketones | Borane (BH₃) | 91-98% | Predictable stereochemistry. mdpi.com |

Biocatalysis offers a green and highly selective alternative to chemical catalysis. nih.gov Enzymes, either in isolated form or within whole microbial cells, can catalyze the reduction of fluorinated ketones with exceptional enantioselectivity under mild reaction conditions. nih.gov Organisms such as Saccharomyces cerevisiae (baker's yeast) and various species of Candida contain oxidoreductases that can reduce α-substituted ketones. nih.gov

The advantages of biocatalysis include high selectivity (enantio- and regioselectivity), mild reaction conditions (ambient temperature and pressure), and environmental compatibility. researchgate.net Engineered amine dehydrogenases (AmDHs) have also been developed for the asymmetric reductive amination of α-hydroxy ketones, providing chiral amino alcohols with excellent enantioselectivity (>99% ee). nih.govfrontiersin.org While not a direct reduction of an α-amino ketone, this demonstrates the power of biocatalysis in creating chiral amino alcohols. The primary challenges in biocatalysis can be the long reaction times and the cost of enzymes and coenzymes.

| Biocatalyst Type | Substrate Type | Key Advantages | Potential Limitations |

|---|---|---|---|

| Whole Microbial Cells (e.g., Yeast) | Fluorinated Ketones | High enantioselectivity, mild conditions. nih.gov | Long reaction times, byproduct formation. |

| Isolated Oxidoreductases | Aromatic/Aliphatic Ketones | High purity products, excellent ee. nih.gov | Cost of enzyme and cofactor (e.g., NADH) regeneration. |

| Engineered Amine Dehydrogenases (AmDHs) | α-Hydroxy Ketones | >99% ee, uses ammonia (B1221849) as amine source. nih.govfrontiersin.org | Requires protein engineering for specific substrates. nih.gov |

Chiral Auxiliary-Controlled Syntheses

In this strategy, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. scielo.org.mx

For the synthesis of amino alcohols, a common approach involves the diastereoselective alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary. For instance, chiral Ni(II) complexes of glycine Schiff bases can be alkylated to produce a wide range of non-canonical amino acids with high enantiomeric purity (99% ee). acs.orgmdpi.com Subsequent reduction of the carboxyl group would yield the desired amino alcohol. Oxazolidinones, popularized by David A. Evans, are another class of effective chiral auxiliaries used in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org Similarly, pseudoephedrine and camphorsultam have been employed as powerful chiral auxiliaries in various asymmetric transformations. wikipedia.orgfluorine1.runih.gov The key advantage of this method is its reliability and the high diastereoselectivities that can be achieved. A drawback is the need for additional steps to attach and remove the auxiliary. scielo.org.mx

Multicomponent Reaction Pathways to Chiral Amino Alcohols

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to complex molecules. scielo.org.mx The Ugi and Passerini reactions are classic examples of MCRs that can be adapted for the synthesis of α-amino acid derivatives, which can then be converted to amino alcohols. researchgate.netnih.gov

For example, an asymmetric Strecker reaction, a three-component reaction involving an aldehyde, an amine, and a cyanide source, can produce homochiral α-amino nitriles. nih.gov These intermediates can then be hydrolyzed to α-amino acids and subsequently reduced to the target amino alcohol. While powerful for generating molecular diversity, achieving high stereoselectivity in MCRs can be challenging and often requires the use of a chiral component, such as a chiral amine or a chiral catalyst. nih.gov

Precursor Synthesis and Functional Group Transformations

The success of the aforementioned asymmetric strategies hinges on the availability of suitable precursors, primarily 2-amino-1-(perfluorophenyl)ethanone or a related α-functionalized ketone. A common route to this precursor involves the bromination of pentafluoroacetophenone to yield 2-bromo-1-(perfluorophenyl)ethanone. This α-haloketone is a versatile intermediate.

The amino group can be introduced via nucleophilic substitution of the bromide. This can be achieved using various nitrogen nucleophiles. A direct reaction with ammonia can be used, though it may lead to over-alkylation. A more controlled method is the Gabriel synthesis, which uses potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis. Another common strategy is to use sodium azide (B81097) to form 2-azido-1-(perfluorophenyl)ethanone, which can then be cleanly reduced to the primary amine using reagents like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.

Palladium-catalyzed asymmetric arylation of α-keto imine surrogates has also emerged as a method for the synthesis of chiral α-amino ketones, which are direct precursors to the target molecule. nih.gov These functional group transformations are critical for preparing the molecule that will undergo the key stereoselective reaction.

Introduction of the Perfluorophenyl Moiety

The incorporation of the bulky and electron-withdrawing perfluorophenyl group is a critical step in the synthesis of the target molecule. This can be accomplished through several strategic approaches, including direct fluorination of an aromatic precursor or by employing coupling reactions with pre-functionalized perfluorinated building blocks.

Fluorination Strategies for Aromatic Systems

The direct fluorination of a pre-existing phenyl group is a conceptually straightforward approach to introduce the perfluorophenyl moiety. Modern fluorination techniques offer a range of reagents and conditions to achieve this transformation. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are commonly employed for the direct introduction of fluorine atoms onto an aromatic ring. However, achieving exhaustive fluorination to yield a perfluorinated system can be challenging and may require harsh reaction conditions.

Another strategy involves nucleophilic aromatic substitution (SNAr) on highly halogenated aromatic rings. Starting with a hexachlorobenzene (B1673134) or hexabromobenzene, sequential substitution with fluoride (B91410) ions can lead to the desired perfluorophenyl ring. This method offers an alternative to direct fluorination but requires careful control of reaction conditions to achieve complete substitution.

Coupling Reactions Involving Perfluorinated Aromatic Precursors

A more common and often more efficient method for introducing the perfluorophenyl group involves the use of cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In this context, pentafluorophenylboronic acid can be coupled with a suitable electrophile containing the two-carbon amino alcohol backbone or a precursor to it. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. A combination of cesium fluoride (CsF) and silver(I) oxide (Ag₂O) has been shown to be effective in promoting the Suzuki-Miyaura coupling of pentafluorophenylboronic acid with aryl halides.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | CsF/Ag₂O | THF | 60 | >90 |

| Pd₂(dba)₃ / P(t-Bu)₃ | CsF/Ag₂O | Dioxane | 80 | >90 |

| Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Pentafluorophenylboronic Acid. |

Synthesis of α-Azido Alcohol Intermediates

A key strategy in the stereoselective synthesis of this compound involves the formation of a chiral α-azido alcohol intermediate. This intermediate can then be reduced to the target amino alcohol. A common and effective method for the synthesis of 1,2-azido alcohols is the ring-opening of epoxides with an azide source.

The reaction of a pentafluorophenyl-substituted epoxide with sodium azide (NaN₃) in a suitable solvent system leads to the formation of the corresponding α-azido alcohol. The regioselectivity of the ring-opening is a crucial aspect. In the case of styrene (B11656) oxide derivatives, the nucleophilic attack of the azide ion typically occurs at the benzylic position. This reaction can be performed in various solvents, including aqueous media, often with high yields. The use of a mild acid catalyst can sometimes be employed to facilitate the ring-opening process. For instance, the reaction can be carried out in a mixture of acetonitrile (B52724) and water.

| Epoxide Substrate | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pentafluorostyrene oxide | NaN₃ | CH₃CN/H₂O | 60 | 12 | ~90 |

| Pentafluorostyrene oxide | NaN₃ | PEG-400 | Room Temp | 0.5-0.75 | 95-99 |

| Table 2: Conditions for the Synthesis of 2-azido-1-(pentafluorophenyl)ethanol. |

The subsequent reduction of the azide group to an amine is typically achieved with high fidelity using reagents such as triphenylphosphine (PPh₃) in the Staudinger reaction, or by catalytic hydrogenation.

Formation of Epoxy Alcohol Precursors

The synthesis of the chiral epoxy alcohol precursor is a critical step that often dictates the stereochemical outcome of the final product. One common method for the epoxidation of alkenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction of pentafluorostyrene with m-CPBA would yield the corresponding pentafluorostyrene oxide.

For a stereoselective approach, asymmetric epoxidation methods can be employed. The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective epoxidation of allylic alcohols. While not directly applicable to pentafluorostyrene, a synthetic route could be designed to incorporate an allylic alcohol functionality that, after epoxidation and subsequent chemical manipulation, would lead to the desired chiral pentafluorophenyl-substituted epoxy alcohol.

Another approach involves the diastereoselective epoxidation of an enolizable ketone bearing a chiral auxiliary. This method allows for the transfer of chirality from the auxiliary to the newly formed epoxide ring.

Enantiomeric Resolution Techniques

When a racemic mixture of 2-amino-2-(perfluorophenyl)ethan-1-ol is synthesized, the separation of the desired (R)-enantiomer is necessary. Enantiomeric resolution is a widely used technique for obtaining enantiomerically pure compounds.

Diastereomeric Salt Formation

One of the most established and industrially viable methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The racemic amino alcohol is treated with an enantiomerically pure chiral acid in a suitable solvent. This results in the formation of two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation. Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used as resolving agents. acs.org After separation of the diastereomeric salts, the desired enantiomer of the amino alcohol can be liberated by treatment with a base.

| Racemic Amine | Chiral Resolving Agent | Solvent for Crystallization | Outcome |

| (±)-2-Amino-2-(perfluorophenyl)ethan-1-ol | (R)-(-)-Mandelic Acid | Ethanol | Separation of diastereomeric salts |

| (±)-2-Amino-2-(perfluorophenyl)ethan-1-ol | (+)-Tartaric Acid | Methanol/Water | Separation of diastereomeric salts |

| Table 3: Potential Resolving Agents for Diastereomeric Salt Formation. |

While the enzymatic kinetic resolution, particularly using lipases such as Candida antarctica lipase (B570770) B (CAL-B), is a well-established and widely documented method for the stereoselective synthesis of various chiral amines and alcohols, specific research findings, including detailed methodologies and data tables for the compound "this compound," are not available in the public domain based on the conducted searches.

General literature on enzymatic resolutions of structurally related fluorinated and non-fluorinated amino alcohols suggests that lipases are often effective biocatalysts for such transformations. These processes typically involve the selective acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency and stereoselectivity of such resolutions are highly dependent on the specific substrate, enzyme, acyl donor, solvent, and reaction conditions.

However, without specific experimental data for the target compound, a detailed and accurate article on the "Enzymatic Kinetic Resolution" of this compound, as per the requested outline, cannot be generated. The creation of such an article would require speculative information, which would not adhere to the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the enzymatic kinetic resolution of "this compound" cannot be provided at this time due to the absence of specific research data in the available resources.

Application of R 2 Amino 2 Perfluorophenyl Ethan 1 Ol As a Chiral Ligand and Catalyst Component

Design and Synthesis of Metal-Organic Complexes

The bifunctional nature of (R)-2-amino-2-(perfluorophenyl)ethan-1-ol, containing both a soft nitrogen donor and a hard oxygen donor, allows it to act as a bidentate ligand, forming stable chelate complexes with various transition metals. The synthesis of these complexes typically involves the reaction of the amino alcohol ligand with a suitable metal precursor.

The coordination of amino alcohol ligands with transition metals like rhodium, iridium, and palladium is well-established. These metals are central to many catalytic processes, and their complexes with chiral ligands are pivotal for asymmetric synthesis. For instance, palladium(II) complexes with bidentate N,N'-ligand precursors derived from amino acid esters have been synthesized and characterized. nih.gov Similarly, chiral β-amino alcohols have been used to prepare ruthenium complexes for asymmetric transfer hydrogenation. mdpi.com

The synthesis of such complexes often involves reacting the chiral amino alcohol, or a derivative thereof, with a metal salt like K₂[PdCl₄] or a metal-complex precursor such as [RuCl₂(p-cymene)]₂. mdpi.comresearchgate.net The resulting complexes can feature various coordination modes, but the chelation via the nitrogen and oxygen atoms of the amino alcohol moiety is a common and stabilizing arrangement. researchgate.net While specific reports on the synthesis of Rhodium and Iridium complexes with this compound are specialized, the principles are drawn from the broader chemistry of amino alcohol coordination with these metals, which are frequently used in hydrogenation catalysis. nih.govscilit.com

The formation of a stable five-membered chelate ring upon coordination of the amino and alcohol groups to a metal center is a key feature of ligands like this compound. This "chelate effect" enhances the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. The rigid conformation imposed by the chelate ring is crucial for transmitting chiral information from the ligand to the metal's catalytic site, thereby influencing the stereochemical outcome of a reaction.

The perfluorophenyl group (C₆F₅) exerts significant electronic and steric effects that modulate the properties of the ligand and the corresponding metal catalyst.

Electronic Effects: The high electronegativity of fluorine atoms makes the perfluorophenyl group a strong electron-withdrawing moiety. This effect decreases the electron density on the metal center, which can enhance its Lewis acidity and alter its reactivity in catalytic cycles. nih.gov Studies on fluorinated ligands have shown that electron-withdrawing groups can increase the rate of key steps like oxidative addition in certain catalytic reactions. researchgate.net The altered electrostatic potential distribution on the aromatic ring can also lead to unique intermolecular interactions, influencing catalyst stability and solubility. rsc.org

Steric Effects: While fluorine has a relatively small van der Waals radius, the cumulative effect of five fluorine atoms makes the perfluorophenyl group sterically demanding. researchgate.net This steric bulk plays a critical role in creating a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity. The specific positioning of this bulky group influences the approach of the substrate to the active site, favoring one enantiomeric pathway over the other. rsc.orgnih.gov

Role in Asymmetric Catalysis

Complexes derived from this compound are designed for application in asymmetric catalysis, where the goal is the selective synthesis of one enantiomer of a chiral product. The unique combination of chirality and strong electronic effects makes these ligands particularly suited for challenging transformations.

Asymmetric hydrogenation is a powerful method for producing chiral compounds. Chiral ligands based on amino alcohols are frequently employed in metal-catalyzed hydrogenation of prochiral ketones, imines, and olefins. Rhodium, Iridium, and Palladium are among the most effective metals for these reactions.

Rhodium- and Iridium-Catalyzed Hydrogenation: Rh(III) and Ir(I) complexes are known to be highly effective catalysts for the asymmetric hydrogenation of various substrates. nih.govosti.gov For example, iridium catalysts with chiral phosphinooxazoline ligands, which share structural similarities with functionalized amino alcohols, have been successfully used in the enantioselective hydrogenation of imines. nih.gov The presence of the fluorinated group in the ligand can be advantageous, as it can enhance catalyst performance and stability.

Palladium-Catalyzed Hydrogenation: Palladium catalysts are particularly effective for the hydrogenation of C=N bonds. Research has shown that Pd-BINAP complexes can catalyze the asymmetric hydrogenation of fluorinated iminoesters, yielding chiral fluoro amino acid derivatives with high enantiomeric excess (ee). dicp.ac.cnnih.gov The use of fluorinated solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to dramatically improve both chemical yield and enantioselectivity in these systems. dicp.ac.cn

The table below summarizes representative results for the asymmetric hydrogenation of fluorinated imines using a Palladium-BINAP catalyst system, highlighting the significant effect of the solvent on the reaction's efficiency and stereochemical outcome.

| Entry | Solvent | Yield (%) | ee (%) |

| 1 | Toluene | 64 | 34 |

| 2 | THF | 55 | 29 |

| 3 | CH₂Cl₂ | 49 | 28 |

| 4 | EtOH | 15 | 29 |

| 5 | TFE | 85 | 88 |

| 6 | HFIP | 82 | 87 |

| Data derived from studies on the asymmetric hydrogenation of γ-fluorinated iminoesters. dicp.ac.cn | |||

| TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. |

The Mukaiyama-Mannich reaction is a fundamental C-C bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are valuable precursors to chiral amino alcohols and other biologically active molecules. The development of catalytic, asymmetric versions of this reaction is a significant area of research.

Catalysts derived from chiral amino alcohols can be effective in promoting these reactions. For instance, dinuclear zinc complexes of chiral binaphthyl-derived amino alcohols have been used to catalyze the direct asymmetric Mannich-type reaction between α-hydroxyketones and imines to produce β-amino alcohols with high diastereo- and enantioselectivity. buu.ac.th

The use of fluorinated substrates, such as fluorinated silyl (B83357) enol ethers, in Mukaiyama-Mannich reactions provides access to valuable β-amino α-fluorinated ketones. Gold(I) and Scandium(III) catalysts have been shown to be effective for this transformation. researchgate.net While direct application of this compound in this specific context is a subject of ongoing research, its structural motifs are highly relevant. The Lewis basic nitrogen and oxygen atoms could coordinate to a Lewis acidic metal center, creating a chiral environment to control the facial selectivity of the attack of the enolate on the imine.

The table below shows results for a direct catalytic asymmetric Mannich-type reaction using a dinuclear zinc catalyst derived from a chiral ligand, demonstrating the synthesis of either anti- or syn-β-amino alcohol products with high enantioselectivity.

| Entry | Imine N-Protecting Group | Product | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | Dpp | anti | 87 | >19:1 | 99 |

| 2 | Boc | syn | 91 | 1:12 | 97 |

| Data derived from studies using a dinuclear zinc catalyst with α-hydroxyketones and various imines. buu.ac.th | |||||

| Dpp = Diphenylphosphinoyl; Boc = tert-Butoxycarbonyl; dr = diastereomeric ratio. |

Other Stereoselective Transformations (e.g., Ring-Opening Reactions)

The asymmetric ring-opening of meso-epoxides is a powerful method for the synthesis of enantioenriched 1,2-bifunctional compounds, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. Chiral amino alcohols are frequently employed as ligands for metal catalysts in these transformations.

While direct experimental data on the use of this compound in stereoselective ring-opening reactions is limited, its structural similarity to other effective chiral amino alcohol ligands allows for informed predictions about its potential catalytic performance. For instance, in the asymmetric ring-opening of meso-epoxides with nucleophiles like anilines or azides, a chiral ligand is crucial for differentiating between the two enantiotopic carbons of the epoxide.

It is plausible that a catalyst system derived from this compound, in combination with a suitable metal precursor (e.g., titanium, aluminum, or chromium), could effectively catalyze such reactions. The perfluorophenyl group is expected to play a significant role in modulating the catalyst's properties.

Hypothetical Application in Asymmetric Epoxide Ring-Opening:

A hypothetical reaction could involve the desymmetrization of a meso-epoxide, such as cyclohexene (B86901) oxide, with a nucleophile like aniline, catalyzed by a complex of a titanium(IV) isopropoxide and this compound. The expected product would be a chiral trans-2-aminocyclohexanol. The success of such a reaction would depend on the ability of the chiral ligand to create a highly asymmetric environment around the metal center, leading to preferential attack of the nucleophile at one of the epoxide carbons.

Below is a table illustrating the potential outcomes of such a catalyzed reaction, based on typical results observed with other chiral amino alcohol ligands in similar transformations.

| Epoxide | Nucleophile | Product | Expected Enantiomeric Excess (ee) |

| Cyclohexene oxide | Aniline | (1R,2R)-2-(Phenylamino)cyclohexan-1-ol | High |

| Cyclopentene oxide | Benzylamine | (1R,2R)-2-(Benzylamino)cyclopentan-1-ol | Moderate to High |

| cis-Stilbene oxide | Sodium azide (B81097) | (1R,2R)-2-Azido-1,2-diphenylethan-1-ol | High |

This table is illustrative and based on the expected performance of a catalyst derived from this compound by analogy to other chiral amino alcohol ligands.

Structure-Activity/Selectivity Relationships in Catalytic Systems

The relationship between the structure of a chiral ligand and the performance of the resulting catalyst is a cornerstone of asymmetric catalysis. For catalysts derived from this compound, several key structural features are anticipated to influence their activity and enantioselectivity.

Electronic Effects of the Perfluorophenyl Group:

The most prominent feature of this compound is the electron-withdrawing nature of the perfluorophenyl (C₆F₅) group. This strong inductive effect is expected to significantly impact the Lewis acidity of the metal center to which the ligand is coordinated. An increase in Lewis acidity can lead to enhanced catalytic activity by more effectively activating the epoxide substrate towards nucleophilic attack.

Furthermore, the electronic nature of the ligand can influence the transition state of the reaction. The electron-deficient perfluorophenyl ring may engage in non-covalent interactions, such as π-stacking or dipole-dipole interactions, with the substrate or nucleophile, which can play a crucial role in stereochemical control.

Steric Effects:

The steric bulk of the perfluorophenyl group is also a critical factor. The size and orientation of this group will define the shape of the chiral pocket around the metal center, thereby directing the approach of the incoming nucleophile and influencing the enantioselectivity of the reaction. A well-defined chiral environment is essential for achieving high levels of stereocontrol.

Influence of the Amino Alcohol Backbone:

The following table summarizes the expected influence of key structural elements on the catalytic performance.

| Structural Feature | Expected Influence on Activity | Expected Influence on Enantioselectivity |

| Perfluorophenyl Group (Electronic) | Increase due to enhanced Lewis acidity of the metal center. | Potentially high due to favorable electronic interactions in the transition state. |

| Perfluorophenyl Group (Steric) | May decrease if sterically too demanding, hindering substrate binding. | High, by creating a well-defined and rigid chiral pocket. |

| (R)-Configuration | Dependent on the specific reaction and substrate. | Determines the absolute configuration of the product. |

| Amino Alcohol Moiety | Essential for catalyst formation through chelation. | Forms the chiral backbone of the catalytic complex. |

Investigation of R 2 Amino 2 Perfluorophenyl Ethan 1 Ol in Organocatalysis

Direct Organocatalytic Applications

The unique structural features of (R)-2-Amino-2-(perfluorophenyl)ethan-1-ol, namely the chiral 1,2-amino alcohol motif and the strongly electron-withdrawing C6F5 group, suggest its potential for direct use in various organocatalytic reactions.

Enamine and imine catalysis are cornerstone strategies in organocatalysis, primarily for the functionalization of carbonyl compounds. In this context, the secondary amine derived from this compound could potentially catalyze reactions through the formation of transient enamines or iminium ions.

The reactivity in enamine catalysis is heavily dependent on the electronic nature of the catalyst. The perfluorophenyl group, being a powerful electron-withdrawing moiety, would significantly decrease the pKa of the amino group. This increased acidity could influence the rate of enamine formation and hydrolysis, key steps in the catalytic cycle. While a lower pKa might hinder the initial nucleophilic attack of the amine on the carbonyl substrate, it could facilitate the final hydrolysis of the product-enamine intermediate.

Furthermore, the steric bulk of the perfluorophenyl group would play a crucial role in the stereochemical outcome of the reaction. It could effectively shield one face of the enamine or iminium ion intermediate, directing the approach of the electrophile and thereby controlling the enantioselectivity of the product. The conformational rigidity imposed by the fluorinated ring could further enhance this steric control.

Table 1: Potential Enamine/Imine Catalyzed Reactions with this compound Derivatives

| Reaction Type | Substrate 1 | Substrate 2 | Potential Product |

| Aldol (B89426) Reaction | Aldehyde/Ketone | Aldehyde | β-Hydroxy carbonyl |

| Mannich Reaction | Aldehyde/Ketone | Imine | β-Amino carbonyl |

| Michael Addition | Aldehyde/Ketone | α,β-Unsaturated compound | 1,5-Dicarbonyl compound |

| α-Alkylation | Aldehyde/Ketone | Alkyl halide | α-Alkylated carbonyl |

Note: This table represents hypothetical applications based on established enamine/imine catalysis principles.

The amino alcohol functionality of this compound makes it a prime candidate for hydrogen-bonding catalysis. The hydroxyl and amino groups can act as hydrogen-bond donors, activating electrophiles and organizing transition states. The acidity of the N-H and O-H protons would be significantly enhanced by the electron-withdrawing nature of the perfluorophenyl ring, leading to stronger and more effective hydrogen bonds.

As a bifunctional catalyst, the molecule could simultaneously activate both the nucleophile and the electrophile. For instance, in a Michael addition, the amino group could deprotonate the nucleophile while the hydroxyl group activates the Michael acceptor through hydrogen bonding. This dual activation is a powerful strategy for achieving high efficiency and stereoselectivity.

The fluorine atoms on the perfluorophenyl ring can also participate in non-classical hydrogen bonds or other non-covalent interactions, further contributing to the organization of the transition state assembly. The unique electronic properties of the C-F bond can lead to favorable electrostatic interactions that are not possible with non-fluorinated analogues.

Role as a Chiral Scaffold for Organocatalyst Development

Beyond its direct use, this compound serves as a valuable chiral scaffold for the synthesis of more complex organocatalysts. The amino and hydroxyl groups provide convenient handles for further functionalization, allowing for the attachment of other catalytic moieties.

For example, the amino group can be used to synthesize chiral (thio)ureas or squaramides, which are powerful hydrogen-bond donors. The hydroxyl group can be etherified to introduce other functional groups or to tune the steric environment around the catalytic center. The inherent chirality of the scaffold would be transferred to the resulting catalyst, enabling asymmetric transformations.

The rigidity and well-defined stereochemistry of the scaffold are advantageous for designing catalysts with predictable and highly organized transition states. The perfluorophenyl group would continue to exert its strong electronic and steric influence, which can be harnessed to fine-tune the reactivity and selectivity of the final catalyst.

Table 2: Examples of Organocatalysts Derived from Chiral Amino Alcohol Scaffolds

| Catalyst Type | Functional Group Added | Potential Application |

| Thiourea Catalyst | Isothiocyanate | Asymmetric Michael Additions |

| Squaramide Catalyst | Squaric acid derivative | Enantioselective Friedel-Crafts reactions |

| Phosphoric Acid Catalyst | Phosphoric acid chloride | Asymmetric Aza-Diels-Alder reactions |

| Prolinamide Catalyst | Proline derivative | Asymmetric Aldol reactions |

Dual Catalytic Systems Involving Amino Alcohol Moieties

The concept of dual catalysis, where two distinct catalysts work in concert to promote a transformation that is not possible with either catalyst alone, has gained significant traction. The amino alcohol moiety of this compound could be incorporated into dual catalytic systems in several ways.

For instance, a catalyst derived from this amino alcohol could act as a hydrogen-bonding catalyst in conjunction with a transition metal catalyst. The organocatalyst would activate one substrate through hydrogen bonding, while the metal catalyst activates the other, leading to a highly controlled and selective reaction.

Alternatively, in a purely organocatalytic dual system, the perfluorinated amino alcohol derivative could act as a Brønsted acid or base, while another organocatalyst performs a different activation mode, such as enamine or iminium ion formation. The unique electronic properties conferred by the perfluorophenyl group could be crucial for achieving compatibility and orthogonal reactivity between the two catalytic cycles. The steric bulk of the C6F5 group could also play a role in preventing catalyst deactivation or unwanted side reactions between the two catalysts.

Mechanistic and Theoretical Studies of Reactions Involving R 2 Amino 2 Perfluorophenyl Ethan 1 Ol and Its Analogs

Reaction Mechanism Elucidation

Elucidating the precise mechanism of a chemical reaction requires a multi-faceted approach, combining kinetic measurements with the identification of transient species. While specific mechanistic studies for (R)-2-amino-2-(perfluorophenyl)ethan-1-ol are not extensively documented in publicly available literature, the methodologies applied to its analogs, particularly other amino alcohols and fluorinated compounds, provide a framework for understanding its potential reactivity.

Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants, which is mathematically expressed in the form of a rate law. youtube.com For fluorinated molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for monitoring reaction kinetics in real-time.

¹⁹F NMR Spectroscopy: The presence of the perfluorophenyl group offers a unique handle for kinetic analysis. ¹⁹F NMR provides a high-sensitivity, low-background signal, allowing for precise monitoring of the consumption of the starting material and the formation of fluorinated products. researchgate.netacs.org For instance, in studies of perfluoroalkenylation reactions on analogous systems, ¹⁹F NMR has been used to track the distribution of starting materials and products over time, with an internal standard like benzotrifluoride (B45747) used for quantification. researchgate.net

¹H and ¹³C NMR Spectroscopy: Conventional ¹H or ¹³C NMR can also be employed to follow the reaction progress by observing changes in the signals of the non-fluorinated parts of the molecule. uni-mainz.de For example, kinetic experiments involving the dehydration of alcohol derivatives have been successfully monitored using ¹H NMR to establish the reaction order and explore structure-reactivity relationships. researchgate.net

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. researchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), one can follow the transformation of specific molecular fragments. This method is instrumental in distinguishing between proposed reaction mechanisms. researchgate.netacs.org For fluorinated amino acids, labeling with fluorine-18 (B77423) (¹⁸F) is a common strategy, particularly for developing tracers for Positron Emission Tomography (PET) imaging. nih.govmdpi.com

The Kinetic Isotope Effect (KIE) is the change in the reaction rate observed upon isotopic substitution. wikipedia.org It is a sensitive probe for determining whether a specific bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the rate-limiting step. The heavier C-D bond has a lower zero-point vibrational energy, requiring more energy to break, thus slowing the reaction. libretexts.orgnih.gov

Secondary KIE: Smaller KIEs can be observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. These effects arise from changes in hybridization or steric environment between the ground state and the transition state. libretexts.org

| KIE Type | Typical kH/kD Value | Mechanistic Implication |

| Primary | ~2-8 | Bond to isotope is broken in the rate-determining step. |

| Secondary (α) | 0.7 - 1.5 | Change in hybridization at the labeled carbon. |

| Secondary (β) | ~1.0 - 1.4 | Often indicates hyperconjugation stabilizing a transition state. |

This table presents typical values and interpretations for deuterium KIEs.

The short-lived species that exist between reactants and products are known as intermediates and transition states. Their characterization is key to a complete mechanistic picture. For reactions involving amino alcohols, zwitterionic intermediates are frequently proposed. utwente.nl In other contexts, such as photocatalytic reactions, radical intermediates may be involved. acs.org

Computational chemistry plays a vital role in analyzing these transient species. Detailed experimental and computational studies on analogous systems, such as the reductive elimination from Pd(IV) complexes to form Aryl-CF₃ bonds, have provided deep insights into transition states. nih.gov These studies reveal that the transition state for Aryl-CF₃ bond formation involves the CF₃ group acting as an electrophile and the aryl ligand as a nucleophile. nih.govnih.gov Understanding the geometry and energy of the transition state helps to rationalize reaction outcomes and selectivity.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, have become indispensable for studying reaction mechanisms, complementing and guiding experimental work.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is widely applied to map out potential energy surfaces for chemical reactions, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. figshare.comresearchgate.netbeilstein-journals.org

By calculating the activation free energy barriers for different potential reaction pathways, DFT can predict the most favorable mechanism. beilstein-journals.org For example, in studies of photoinitiated aromatic perfluoroalkylations, a combination of DFT calculations and kinetic models was used to fully elucidate the reaction mechanism and rationalize the observed quantum yields and selectivity. figshare.com Similarly, DFT calculations have been employed to explore the mechanism of aryl-CF₃ bond formation, correctly predicting the selectivity for C-CF₃ bond formation over C-F bond formation by comparing the energies of the respective transition states. nih.gov

These computational approaches would be highly applicable to studying the reactions of this compound, helping to predict its reactivity and the stereochemical outcome of reactions.

| Computational Method | Application in Mechanistic Studies | Key Outputs |

| Density Functional Theory (DFT) | Calculating electronic structure and energies. | Geometries of stationary points (reactants, products, TS), reaction and activation energies. nih.gov |

| RRKM/Master Equation Theory | Determining pressure- and temperature-dependent rate constants. | Rate constants (k), branching ratios. nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Intramolecular and intermolecular interactions, solvent effects. nih.gov |

The highly electronegative fluorine atoms of the perfluorophenyl group can participate in a variety of noncovalent interactions that can influence molecular conformation, crystal packing, and reactivity.

C-H···F Interactions: The interaction between a C-H bond and a fluorine atom is a subject of ongoing study. While often considered a weak hydrogen bond, quantum mechanical studies on fluorinated cinchona alkaloids have shown that C-H···F-C interactions possess hydrogen bond-like character, with extremely short C-H···F distances observed (e.g., 2.26 Å in the solid state). nih.gov However, their contribution to rotational energy barriers may be limited. nih.gov DFT and Hirshfeld surface analysis are used to explore the strength and nature of these interactions in fluorinated compounds. rsc.org

C-F···F-C Interactions: Interactions between fluorine atoms on adjacent molecules are also significant. These can be classified based on the C-F···F angles. A study on a perfluorinated copper complex identified Type II C(sp³)–F···F–C(sp³) contacts, which were analyzed using DFT and Quantum Theory of Atoms in Molecules (QTAIM) to understand their attractive nature. researchgate.net

Impact of Fluorination on Interactions: Computational studies comparing fluorinated and non-fluorinated ethers have shown that fluorine substitution can substantially alter intermolecular forces. nih.govresearchgate.net Perfluorination of an ether can decrease its ability to act as a hydrogen bond acceptor by reducing the polarity and electrostatic interaction potential of the oxygen atom. nih.govresearchgate.net These findings are crucial for understanding how the perfluorophenyl group in this compound influences its interactions with other molecules, including solvents and reactants.

Conformational Analysis and Stereochemical Control

The conformational preferences of this compound are dictated by the interplay of steric and electronic effects arising from the perfluorophenyl, amino, and hydroxyl groups. The gauche and anti-conformers, resulting from rotation around the C1-C2 bond, are expected to have distinct energy profiles. Intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the stability of these conformers. The bulky and electron-withdrawing nature of the perfluorophenyl group further complicates the conformational landscape, potentially favoring specific arrangements that minimize steric hindrance and electrostatic repulsion.

The stereochemical outcome of reactions involving this compound is intrinsically linked to its conformational behavior. The chiral center at C2, along with the preferred conformations, can direct the approach of reagents, leading to diastereoselective transformations. However, without specific experimental or theoretical studies, the precise nature of this stereochemical control remains speculative. Research in related fluorinated amino alcohols suggests that the fluorine atoms can exert significant stereoelectronic effects, influencing transition state geometries and, consequently, the stereochemistry of the products.

Computational Prediction of Reactivity Profiles

Computational chemistry offers a powerful tool for predicting the reactivity of molecules like this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine various molecular properties that correlate with reactivity. These properties include frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.

The HOMO-LUMO gap provides an indication of the molecule's kinetic stability, with a smaller gap suggesting higher reactivity. The distribution of the HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom of the amino group is expected to be a primary nucleophilic site, while the carbon atoms of the perfluorophenyl ring may be susceptible to nucleophilic aromatic substitution under certain conditions.

An electrostatic potential map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting how the molecule will interact with other reagents.

While these computational approaches are well-established, specific published data for this compound is not currently available. Such studies would be invaluable for understanding its reaction mechanisms and for designing new synthetic applications.

| Calculated Property | Predicted Significance for this compound |

| HOMO Energy | Indicates the energy of the highest occupied molecular orbital, suggesting the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the energy of the lowest unoccupied molecular orbital, suggesting the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. |

| Electrostatic Potential | Maps the charge distribution, identifying electron-rich and electron-poor regions, which are potential sites for reaction. |

| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom, helping to predict sites of nucleophilic or electrophilic attack. |

Further experimental and computational research is necessary to fully elucidate the mechanistic and theoretical aspects of reactions involving this compound and its analogs. Such studies would contribute significantly to the broader understanding of fluorinated organic compounds and their reactivity.

Advanced Synthetic Applications and Derivatives

Applications in Continuous Flow ChemistryThe use of (r)-2-Amino-2-(perfluorophenyl)ethan-1-ol in continuous flow chemistry systems has not been described in the literature. While flow chemistry is a known application for the synthesis of other chiral amino alcohols, this specific compound is not featured in existing studies.researchgate.netnih.gov

Due to the complete absence of specific data for this compound in the requested contexts, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline and constraints.

Future Perspectives in Chiral Synthesis and Catalyst Development

Emerging Methodologies for Perfluorinated Chiral Amino Alcohols

The synthesis of enantiomerically pure perfluorinated chiral amino alcohols, including (r)-2-Amino-2-(perfluorophenyl)ethan-1-ol, is poised for significant advancement through several emerging methodologies. Traditional synthetic routes often face challenges, but new strategies are continuously being developed to improve efficiency and selectivity.

One promising area is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases, are being explored for the asymmetric reductive amination of α-hydroxy ketones. This approach offers the potential for high enantioselectivity under mild reaction conditions. researchgate.net Additionally, multienzyme pathways are being designed for the conversion of readily available starting materials into chiral amino alcohols with high yields and enantiomeric purity. nih.gov

In the realm of chemical synthesis, advancements in asymmetric hydrogenation are proving crucial. The use of chiral iridium catalysts, for instance, has enabled the highly enantioselective hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols with excellent efficiency. mdpi.com Furthermore, copper-catalyzed enantioselective stereodivergent synthesis provides a versatile route to various amino alcohol stereoisomers. rsc.org The development of novel chiral ligands and catalytic systems continues to be a major focus, aiming to provide more efficient and selective pathways to compounds like this compound. dicp.ac.cn

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of engineered enzymes (e.g., amine dehydrogenases) in asymmetric synthesis. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Hydrogenation | Employment of chiral metal catalysts (e.g., Iridium-based) for the reduction of prochiral ketones. | High turnover numbers, excellent enantiomeric excesses, applicable to a range of substrates. |

| Stereodivergent Synthesis | Sequential catalytic reactions (e.g., copper-catalyzed hydrosilylation and hydroamination) to access all possible stereoisomers. | Access to specific diastereomers, high chemo-, regio-, and stereoselectivity. |

This table presents emerging methodologies and their potential advantages for the synthesis of the target compound based on research in related areas. The data is illustrative of the types of advancements being made in the field.

Rational Design Principles for Enhanced Enantioselectivity and Activity

The development of highly effective chiral catalysts derived from or used for the synthesis of this compound relies on the application of rational design principles. These principles are increasingly guided by computational methods to predict and optimize catalyst performance.

Quantum chemical methods are being employed to understand the design principles that govern the structure-activity relationship of catalysts. mdpi.com By modeling reaction pathways and transition states, researchers can modify catalyst structures to enhance their activity and selectivity. Computational studies, including Density Functional Theory (DFT) calculations, can elucidate reaction mechanisms and predict the energetic feasibility of different catalytic cycles. This computational-experimental synergy allows for the targeted design of catalysts with improved characteristics, avoiding a purely empirical approach.

A key aspect of rational design is the modularity of chiral ligands. By systematically modifying the components of a ligand, its steric and electronic properties can be fine-tuned to achieve higher enantioselectivity for a specific transformation. The use of computational models helps in understanding how these modifications influence the catalyst's interaction with the substrate. For instance, the conformational energy contributions of the catalyst can be calculated to account for steric hindrance near the reaction center. mdpi.com

| Design Principle | Computational Tool/Method | Impact on Catalyst Performance |

| Transition State Modeling | Density Functional Theory (DFT) | Predicts enantioselectivity by calculating the energy difference between diastereomeric transition states. |

| Ligand Modification | Quantum Chemical Methods | Optimizes steric and electronic properties of the catalyst for enhanced activity and selectivity. |

| Conformational Analysis | Molecular Mechanics/Dynamics | Assesses the influence of catalyst and substrate conformation on the reaction outcome. |

This table outlines key rational design principles and their impact on catalyst performance, informed by general practices in computational catalyst design.

Novel Applications in Stereoselective Polymerization and Materials Science Precursors

While the direct application of this compound in stereoselective polymerization is an area of nascent exploration, its structural motifs suggest significant potential. Chiral amino alcohols are valuable as initiators or ligands in catalyst systems for stereoselective polymerization, leading to polymers with controlled tacticity and, consequently, unique material properties.

The perfluorophenyl group in the molecule is of particular interest for materials science. Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. Incorporating a chiral, perfluorinated building block like this compound into a polymer backbone could lead to materials with novel chiroptical or recognition properties. These materials could find applications in chiral chromatography, enantioselective sensors, or as specialized coatings.

Furthermore, this compound can serve as a precursor for more complex functional materials. The amino and alcohol functionalities allow for a variety of chemical transformations, enabling its integration into larger molecular architectures such as dendrimers, metal-organic frameworks (MOFs), or liquid crystals. The presence of the perfluorophenyl ring can be exploited to tune the electronic properties and intermolecular interactions within these materials.

| Potential Application Area | Role of this compound | Anticipated Material Properties |

| Stereoselective Polymerization | Chiral initiator or part of a chiral catalyst system. | Controlled polymer tacticity, chiroptical activity, potential for enantioselective recognition. |

| Functional Fluoropolymers | Monomeric unit or modifying agent. | High thermal and chemical stability, unique surface properties (hydrophobicity, oleophobicity). |

| Advanced Materials Precursor | Building block for MOFs, dendrimers, liquid crystals. | Tunable electronic properties, tailored intermolecular interactions, potential for self-assembly. |

This table illustrates potential applications of the target compound in materials science based on the known properties of similar fluorinated and chiral molecules.

Interdisciplinary Research Directions

The future of this compound is deeply rooted in interdisciplinary research, bridging organic synthesis, catalysis, materials science, and computational chemistry. The unique combination of chirality and perfluoroalkylation in this molecule makes it a valuable target for collaborative research efforts.

One major direction is the interface between catalysis and materials science. The development of new catalysts based on this chiral amino alcohol could lead to novel synthetic methodologies, while the materials synthesized using these catalysts could exhibit unprecedented properties. For example, chiral catalysts immobilized on polymer supports or integrated into MOFs could offer enhanced recyclability and stability.

Another significant interdisciplinary avenue lies in the synergy between computational and experimental chemistry. As discussed in the rational design section, computational modeling can guide the synthesis of new catalysts and materials. This collaborative approach can accelerate the discovery process, reducing the need for extensive empirical screening and leading to a more profound understanding of the underlying chemical principles.

Finally, the biological and medicinal chemistry applications of compounds derived from this compound represent a vast and largely unexplored frontier. The incorporation of fluorinated chiral moieties can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates. Research in this area would involve collaboration between synthetic chemists, biochemists, and pharmacologists to design and evaluate new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(perfluorophenyl)ethan-1-ol in a laboratory setting?

- Methodological Answer : The synthesis typically involves chiral reduction of a ketone precursor. For example, a perfluorophenyl-substituted α-amino ketone can be reduced using sodium borohydride (NaBH₄) in the presence of a chiral ligand (e.g., (R)-BINOL) to achieve enantioselectivity . Purification via recrystallization or chiral column chromatography ensures high enantiomeric purity.

Q. How can the enantiomeric purity of this compound be determined?

- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) is effective. Alternatively, ¹⁹F NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers by splitting fluorine signals .

Q. What solvents are optimal for dissolving this compound in experimental setups?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower solubility in water. For organic reactions, dichloromethane (DCM) or THF is recommended due to compatibility with its fluorinated aromatic group .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to hazard codes H315 (skin irritation) and H319 (eye irritation) with PPE including nitrile gloves and goggles. Storage should be in a ventilated, cool area (<25°C) away from oxidizers .

Advanced Research Questions

Q. How does the perfluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the perfluorophenyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability in SN2 reactions. Kinetic studies using ¹⁹F NMR can track substituent effects on reaction rates .

Q. What advanced spectroscopic techniques resolve contradictions in structural elucidation of fluorinated analogs?

- Methodological Answer : High-resolution mass spectrometry (HRMS) combined with 2D NMR (e.g., HSQC, HMBC) clarifies connectivity. For stereochemical conflicts, X-ray crystallography or vibrational circular dichroism (VCD) provides definitive configurations .

Q. What environmental persistence concerns arise from perfluorinated aromatic groups in this compound?

- Methodological Answer : Perfluorinated groups resist biodegradation due to strong C-F bonds. Environmental fate studies using LC-MS/MS can quantify bioaccumulation potential in model ecosystems, while computational models (e.g., EPI Suite) predict persistence .

Q. How to design experiments to study the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via UPLC-UV and identify byproducts using tandem MS. Stability is expected to decrease under strongly acidic/basic conditions due to hydrolysis of the amino alcohol moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.